

Foreword: The Need for Precision in Bioconjugation

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Compound of Interest

Compound Name: 2-[2-(Aminoxy)ethyl]pyridine

CAS No.: 172681-49-1

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In the landscape of modern drug development and molecular biology, the ability to covalently link distinct molecular entities with precision and stability is paramount. Whether constructing antibody-drug conjugates (ADCs) for targeted cancer therapy, immobilizing proteins on surfaces for diagnostic assays, or creating sophisticated molecular probes, the choice of conjugation chemistry dictates the success, reproducibility, and ultimate utility of the final product. Among the elite class of bioorthogonal "click" chemistries, oxime ligation has emerged as a uniquely robust and versatile tool.^[1] This guide focuses on a key reagent in this field: **2-[2-(Aminoxy)ethyl]pyridine**. Through a detailed exploration of its properties, reaction mechanics, and practical applications, we will illuminate why this specific molecule is an invaluable asset for researchers seeking to forge stable, well-defined bioconjugates.

Core Molecular Profile of 2-[2-(Aminoxy)ethyl]pyridine

2-[2-(Aminoxy)ethyl]pyridine is a bifunctional linker molecule. Its structure is elegantly simple, comprising three key components:

- The Aminoxy Group (-O-NH₂): This is the reactive heart of the molecule, a potent nucleophile that specifically targets aldehydes and ketones.
- The Ethyl Spacer (-CH₂-CH₂-): This flexible two-carbon chain provides spatial separation between the reactive termini, mitigating potential steric hindrance during conjugation.

- **The Pyridine Ring:** This aromatic heterocycle imparts distinct physicochemical properties, influencing solubility, and can participate in non-covalent interactions. The nitrogen atom in the pyridine ring can also be protonated, influencing the molecule's behavior in different pH environments.

A summary of its essential properties is provided below.

Property	Value	Source/Note
Chemical Formula	C ₇ H ₁₀ N ₂ O	Calculated
Molar Mass	138.17 g/mol	Calculated
Appearance	Typically a solid or oil	General Observation
Core Functionality	Heterobifunctional Linker	Application
Reactive Group	Aminoxy (-O-NH ₂)	Chemical Structure
Target Group	Aldehyde (-CHO), Ketone (C=O)	Reaction Mechanism

The Central Mechanism: Aniline-Catalyzed Oxime Ligation

The primary utility of **2-[2-(Aminoxy)ethyl]pyridine** lies in its participation in oxime ligation—a chemoselective reaction between its aminoxy group and a carbonyl group.^[2] This reaction is renowned for its high efficiency in aqueous media and its biocompatibility, proceeding under mild conditions that preserve the integrity of sensitive biomolecules like proteins and peptides.^[3]

The reaction proceeds via a two-step mechanism, often accelerated by a nucleophilic catalyst such as aniline.^{[4][5]}

- **Nucleophilic Attack:** The aminoxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine.

- Dehydration: This intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N oxime bond.

The use of an aniline catalyst significantly enhances the reaction rate, particularly at neutral pH.[4] Aniline acts by first forming a more reactive Schiff base (an iminium ion) with the carbonyl compound, which is then more susceptible to attack by the aminoxy nucleophile.

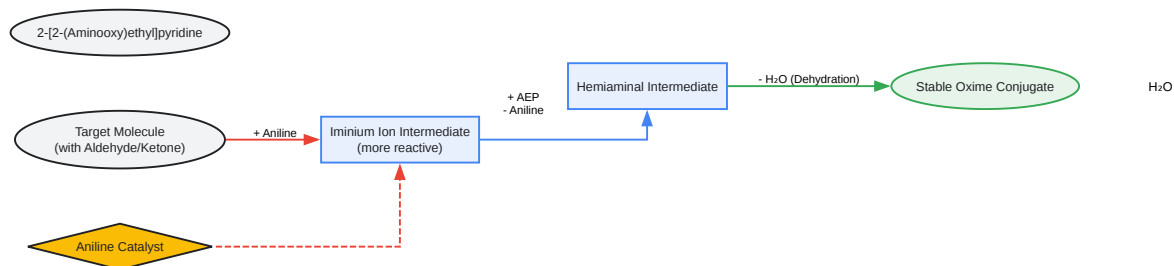


Figure 1: Catalyzed Oxime Ligation Mechanism

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Caption: Figure 1: Catalyzed Oxime Ligation Mechanism.

Causality Behind Reaction Conditions: Why pH Matters

The optimal pH for oxime ligation is typically between 4.5 and 7. The rationale is a delicate balance:

- Below pH 4: The aminoxy group (-ONH₂) becomes significantly protonated to -ONH₃⁺. This neutralizes its nucleophilicity, dramatically slowing the initial attack on the carbonyl.
- Above pH 7: There is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate, which becomes the rate-limiting step.

- The "Sweet Spot" (pH 4.5-7): In this range, a sufficient population of the aminoxy group remains unprotonated and nucleophilic, while enough acid is present to promote the crucial dehydration step.

The Trustworthiness Pillar: Hydrolytic Stability of the Oxime Bond

A critical advantage of oxime ligation over other carbonyl chemistries, such as hydrazone or imine formation, is the superior hydrolytic stability of the resulting bond.^[6] For applications in drug development, where a conjugate must remain intact in circulation for hours or days, this stability is not just a benefit—it is a necessity. Off-target release of a potent cytotoxic payload due to linker instability can lead to severe toxicity.^[7]

Kinetic studies have demonstrated that the oxime linkage is significantly more resistant to hydrolysis than corresponding hydrazone linkages, especially at neutral pH.

Linkage Type	Relative Hydrolysis Rate (at pH 7.0)	Key Takeaway
Oxime	1 (Baseline)	Highly stable, ideal for in vivo applications. ^[8]
Acyldiazohydrazone	~300x faster than oxime	Prone to hydrolysis; may be useful for acid-cleavable linkers. ^[6]
Alkyldiazohydrazone	~600x faster than oxime	Generally too unstable for most ADC applications. ^{[6][9]}
Imine (Schiff Base)	>1000x faster than oxime	Reversible and highly labile; unsuitable for stable conjugates.

Data synthesized from comparative studies.^{[6][8]}

This enhanced stability is attributed to the electronic properties of the C=N-O linkage. The electronegative oxygen atom delocalizes electron density, reducing the electrophilicity of the carbon atom and making it less susceptible to nucleophilic attack by water.^{[6][10]}

Field-Proven Applications: From Peptides to Antibody-Drug Conjugates

The reliability of oxime ligation has led to its widespread adoption in several high-stakes research areas.

Peptide and Protein Modification

Researchers can introduce a unique reactive handle—an aldehyde or ketone—into a peptide or protein sequence through solid-phase peptide synthesis or genetic code expansion.[1] **2-[2-(Aminoxy)ethyl]pyridine** can then be used to attach a variety of functional moieties, such as:

- Fluorescent dyes for imaging applications.
- Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
- Small molecule drugs or targeting ligands.[11]

Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[12][13] A stable linker is critical to ensure the payload is delivered only to the target cancer cell.[7] Oxime ligation provides an ideal platform for creating stable, homogeneous ADCs.

The general workflow involves an antibody engineered to contain a site-specific aldehyde or ketone, which serves as a conjugation handle. The **2-[2-(Aminoxy)ethyl]pyridine** acts as the core of a linker, pre-attached to the cytotoxic payload. The two components are then joined via oxime ligation.



Figure 2: General Workflow for ADC Synthesis via Oxime Ligation

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Caption: Figure 2: General Workflow for ADC Synthesis via Oxime Ligation.

Experimental Protocol: A Self-Validating System

This protocol provides a generalized framework for conjugating a **2-[2-(Aminoxy)ethyl]pyridine**-functionalized small molecule to a protein containing an aldehyde or ketone handle.

Materials:

- Protein-CHO/CO: Aldehyde/ketone-functionalized protein (e.g., 5 mg/mL in PBS).
- AEP-Payload: **2-[2-(Aminoxy)ethyl]pyridine**-linked payload (e.g., 10 mM stock in DMSO).
- Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
- Catalyst: Aniline (e.g., 1 M stock in DMSO).
- Quenching Reagent: Methoxyamine hydrochloride (e.g., 1 M in water).
- Purification System: Size-Exclusion Chromatography (SEC) column equilibrated with final formulation buffer (e.g., PBS pH 7.4).

Methodology:

- Protein Preparation:
 - Transfer the stock protein solution into the Reaction Buffer using a desalting column to ensure the correct pH environment.
 - Adjust the final protein concentration to 2-5 mg/mL.
 - Scientist's Note: Buffer exchange is critical. Buffers containing primary amines (like Tris) are incompatible as they can compete in side reactions with the carbonyl group. The slightly acidic pH (5.5) is chosen to optimize the ligation kinetics as previously discussed.
- Reaction Setup:
 - To the buffered protein solution, add the AEP-Payload stock to achieve a 5-10 fold molar excess relative to the protein.
 - Scientist's Note: A molar excess of the smaller molecule drives the reaction to completion. The exact excess may require optimization depending on the reactivity of the specific carbonyl.
 - Add aniline catalyst to a final concentration of 10-20 mM.
 - Incubate the reaction at room temperature or 37°C with gentle mixing for 2-16 hours.

- Reaction Monitoring (Self-Validation):
 - Periodically take small aliquots (e.g., at T=0, 2h, 4h, overnight) and analyze by LC-MS.
 - Deconvolute the mass spectra to determine the mass of the protein. A successful reaction will show a mass shift corresponding to the addition of the AEP-Payload. The disappearance of the starting protein mass and the appearance of a single, sharp product peak validates the reaction's completion and homogeneity.
- Quenching (Optional but Recommended):
 - Add a large excess (e.g., 50 mM final concentration) of methoxyamine to react with any remaining unreacted protein carbonyl groups.
 - Incubate for 30 minutes.
 - Scientist's Note: This step ensures that the final product is homogeneous and prevents any slow, unwanted side reactions during storage.
- Purification:
 - Load the entire reaction mixture onto a pre-equilibrated SEC column.
 - Collect fractions corresponding to the high molecular weight peak (the protein conjugate), which will elute first. Unreacted AEP-Payload, catalyst, and quenching reagent will elute later.
 - Scientist's Note: SEC is an effective method for separating the large protein conjugate from small molecule reactants, yielding a highly purified product.
- Final Characterization:
 - Pool the pure fractions and confirm concentration (e.g., by A280).
 - Perform final LC-MS analysis to confirm the mass and purity of the final conjugate.
 - Use Hydrophobic Interaction Chromatography (HIC) to confirm the drug-to-antibody ratio (DAR).

Safety and Handling

While **2-[2-(Aminoxy)ethyl]pyridine** is a powerful research tool, compounds of the aminopyridine class require careful handling. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions for related aminopyridines include:

- Toxicity: Aminopyridines can be toxic if swallowed or in contact with skin.[14]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15]
- Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere to protect the reactive aminoxy group.[16]

Conclusion

2-[2-(Aminoxy)ethyl]pyridine is more than just a chemical linker; it is an enabling technology for creating precisely engineered molecular constructs. Its utility is grounded in the fundamental principles of chemoselectivity and product stability. The oxime bond it forms is a testament to trustworthy design—a covalent linkage that holds fast under physiological conditions, ensuring that a payload remains attached to its delivery vehicle until the desired target is reached. For researchers in drug development and chemical biology, mastering the application of this reagent is a key step toward building more effective, more specific, and ultimately, more impactful therapeutics and research tools.

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